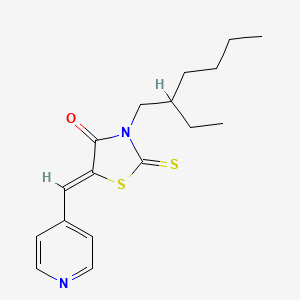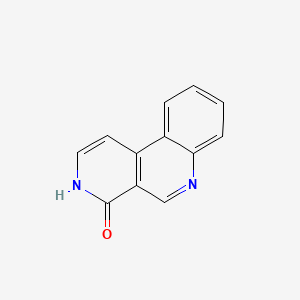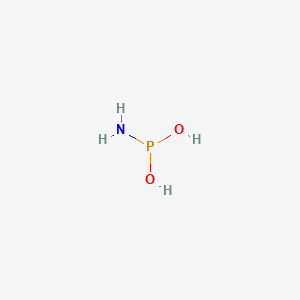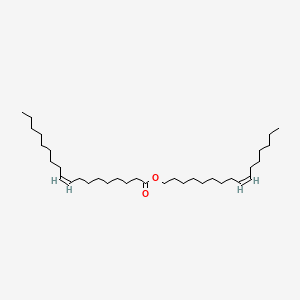
Palmitoleyl oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palmitoleyl oleate is a wax ester obtained by the formal condensation of hexadecen-1-ol with oleic acid. It derives from an oleic acid and a palmitoleyl alcohol.
Aplicaciones Científicas De Investigación
Oleate in Insulin Resistance and Diabetes Management
Oleate, through activation of AMP-activated protein kinase (AMPK), can prevent palmitate-induced endoplasmic reticulum (ER) stress in skeletal muscle cells, which is linked to lipid-induced inflammation and insulin resistance (Salvadó et al., 2013). It's been found that oleate does not induce ER stress markers, unlike palmitate, and can reverse the induction of these markers by palmitate, thereby preventing inflammation and improving insulin-stimulated glucose uptake.
Role in Metabolic Pathways and Apoptosis
Oleate's interaction with metabolic pathways and apoptosis in hepatoma cells was explored by Noguchi et al. (2009), who found that oleate can restore most metabolic fluxes to control levels, leading to steatotic lipid accumulation while preventing apoptosis (Noguchi et al., 2009). This highlights the protective role of oleate against apoptosis in cells with fat overaccumulation.
Implications for Cardiovascular Health
Research has indicated that oleate can protect against cardiovascular insulin resistance and improve endothelial dysfunction in response to proinflammatory signals (Perdomo et al., 2015). Oleate appears to prevent the activation of JNK-1/2 and NF-κB in response to TNF-α or palmitate, reducing inflammation and improving the atherosclerotic process.
Oleate and Palmitate in Cellular Models
Studies have shown that the mixture of oleate and palmitate can be used to create cellular models of steatosis, which is helpful in studying the impact of fat overaccumulation in the liver (Gómez‐Lechón et al., 2007). This approach differentiates between cytotoxic and apoptotic effects and helps to understand the distinct inherent toxic potential of individual fatty acids.
Protective Role of Oleate in Liver Inflammation
Palmitoleate supplementation has been shown to increase hepatic fat deposition while reducing macrophage/Kupffer cell numbers in the liver, thereby dissociating liver inflammatory response from hepatic steatosis (Guo et al., 2012). This suggests a novel role for palmitoleate in preventing liver inflammation.
Propiedades
Fórmula molecular |
C34H64O2 |
|---|---|
Peso molecular |
504.9 g/mol |
Nombre IUPAC |
[(Z)-hexadec-9-enyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C34H64O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h14,16-17,19H,3-13,15,18,20-33H2,1-2H3/b16-14-,19-17- |
Clave InChI |
XGLAPGGDOHJURU-KXYOHKLBSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCCC=CCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCCC=CCCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



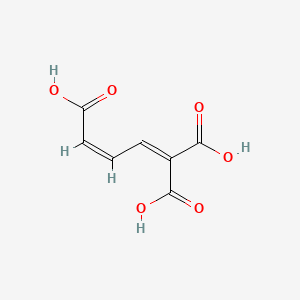


![(2E,3E)-4-[4-(benzyloxy)phenyl]-N-hydroxybut-3-en-2-imine](/img/structure/B1237761.png)

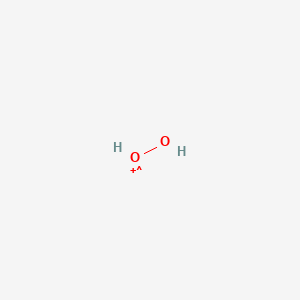

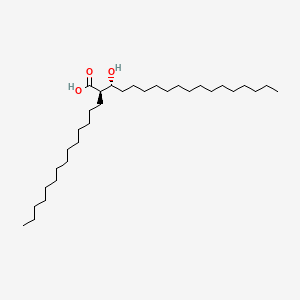
![(2S,3R)-2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1237770.png)
![4-[(2,6-Dimorpholino-3-pyridinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1237771.png)
